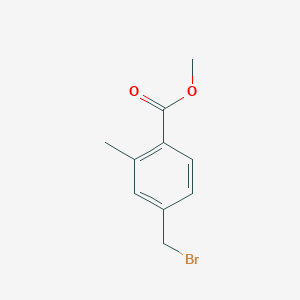

Methyl 4-(bromomethyl)-2-methylbenzoate

Description

Contextual Significance in Contemporary Chemical Research

In modern chemical research, there is a constant demand for novel molecular scaffolds to build new pharmaceuticals, agrochemicals, and advanced materials. While specific high-profile applications of Methyl 4-(bromomethyl)-2-methylbenzoate are still emerging, its structural analogues are well-established as crucial intermediates. For instance, the related compound Methyl 4-(bromomethyl)benzoate (B8499459) is widely used in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. guidechem.com The presence of the reactive bromomethyl group alongside other functionalisable positions on the aromatic ring positions this compound as a compound of significant interest for creating diverse and complex molecular architectures.

Strategic Importance as a Key Synthetic Intermediate

The strategic importance of this compound lies in the reactivity of its benzylic bromide. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 4-(methoxycarbonyl)-3-methylbenzyl moiety into a wide range of molecules.

The synthesis of this key intermediate is conceptually straightforward, typically involving the free-radical bromination of its precursor, methyl 2,4-dimethylbenzoate. This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. guidechem.comchemicalbook.com This selective bromination of one of the methyl groups is a critical step in making this compound available for further synthetic transformations.

The versatility of this intermediate is underscored by the applications of similar compounds in the synthesis of complex structures like dendritic polymers, cage compounds, and fullerenes. guidechem.com

Research Trajectories and Academic Focus

Current and future research involving brominated aromatic esters like this compound is focused on several key areas. A major trend is the development of more efficient and environmentally friendly synthetic methods. This includes moving away from hazardous solvents and exploring greener reaction conditions.

Furthermore, the academic focus is on expanding the utility of such building blocks in the synthesis of novel bioactive compounds and functional materials. The unique substitution pattern of this compound offers the potential to create molecules with specific three-dimensional arrangements, which is of high interest in drug discovery and materials science. As synthetic methodologies become more advanced, it is anticipated that the application of this and similar specialized intermediates will continue to grow.

Chemical and Physical Data

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 74733-28-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Predicted Boiling Point | 295.6 ± 28.0 °C |

| Predicted Density | 1.404 ± 0.06 g/cm³ |

| Predicted Flash Point | 132.6 ± 0.0 °C |

Note: Some physical properties are predicted values. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHQNNTZZMWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279242 | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-28-1 | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(bromomethyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Bromomethyl 2 Methylbenzoate

Conventional Synthetic Pathways

Traditional methods for synthesizing Methyl 4-(bromomethyl)-2-methylbenzoate rely on well-established organic reactions, typically performed in batch reactors. These pathways involve the initial preparation of a suitable precursor followed by a selective halogenation step.

The core reaction in the synthesis of this compound is the selective bromination of the methyl group at the 4-position of the benzene (B151609) ring of Methyl 2,4-dimethylbenzoate. This transformation targets the benzylic position, which is more reactive towards free-radical substitution than the methyl group at the 2-position or the aromatic ring itself. The selectivity arises from the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. This reaction is a specific example of the Wohl-Ziegler reaction. organic-chemistry.orgmychemblog.commasterorganicchemistry.com

The necessary precursor, Methyl 2,4-dimethylbenzoate, is typically synthesized through the esterification of 2,4-dimethylbenzoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.com Common catalysts include strong mineral acids like sulfuric acid. google.comgoogle.com The process works by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. youtube.com The subsequent elimination of a water molecule yields the desired methyl ester. youtube.com In recent years, solid acid catalysts have also been employed to facilitate easier separation and improve the environmental profile of the reaction. mdpi.com

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2,4-Dimethylbenzoic Acid, Methanol | Sulfuric Acid | Methanol (reagent and solvent) | Reflux | Methyl 2,4-dimethylbenzoate |

| Various Benzoic Acids, Methanol | Titanium Zirconium Solid Acid | Methanol (reagent and solvent) | 120 °C, Reflux | Corresponding Methyl Benzoate (B1203000) |

This table presents typical conditions for the esterification of benzoic acids to form methyl benzoates, applicable to the synthesis of the precursor for this compound. google.commdpi.com

The most common and effective method for the side-chain bromination of toluene (B28343) derivatives is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.comorganic-chemistry.org This protocol offers high selectivity for the benzylic position, minimizing competing reactions such as addition to the aromatic ring. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), is required to start the reaction, typically through thermal or photochemical decomposition to generate initial radicals. mychemblog.com

The process is usually carried out in a non-polar solvent, traditionally carbon tetrachloride (CCl₄), which is effective because NBS has low solubility in it. organic-chemistry.orglibretexts.org This low solubility ensures a slow, controlled release of bromine into the reaction mixture, which is crucial for maintaining selectivity. masterorganicchemistry.comlibretexts.org The reaction between HBr (a byproduct) and NBS regenerates the Br₂ needed to propagate the radical chain. organic-chemistry.orgmychemblog.com

| Precursor | Brominating Agent | Initiator | Solvent | Conditions | Yield |

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 85 °C, 2 h | 97% |

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, 2 h | 90% |

| 4-Methylbenzoate | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Reflux, 7 h | Not specified |

This table details experimental conditions from literature for the free-radical bromination of precursors structurally similar to Methyl 2,4-dimethylbenzoate, demonstrating the general protocol. chemicalbook.comguidechem.com

Modern and Sustainable Synthetic Approaches

Driven by the need for safer, more environmentally friendly, and efficient chemical manufacturing, modern synthetic approaches are being developed for reactions like benzylic bromination. These methods focus on the principles of green chemistry and leverage advanced technologies such as flow chemistry.

The application of green chemistry principles aims to reduce the environmental impact of the synthesis of this compound. A primary target has been the replacement of hazardous solvents used in conventional bromination protocols. researchgate.net Carbon tetrachloride, for instance, is a potent ozone-depleting substance and is carcinogenic. organic-chemistry.orgresearchgate.net Research has identified several greener alternatives, including acetonitrile (B52724), methyl acetate (B1210297), and even water, which can be effective solvents for NBS brominations. organic-chemistry.orgresearchgate.net

Further green advancements include:

Alternative Initiators : Replacing chemical radical initiators with photochemical methods, using energy from sources like household lamps or LEDs, provides a more sustainable way to initiate the radical cascade. researchgate.net

Greener Reagents : While NBS is considered less hazardous than liquid bromine (Br₂), it still generates succinimide (B58015) as a byproduct. wordpress.com Alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been explored. researchgate.net Another approach involves the in situ generation of Br₂ from more benign sources, such as mixing an oxidant with bromide ions under acidic conditions, which improves mass efficiency. rsc.org

Flow chemistry offers significant advantages over traditional batch processing for benzylic brominations. rsc.org Performing these reactions in a continuous flow reactor enhances safety, particularly for highly exothermic or photochemical reactions, by minimizing the volume of reactive material at any given time and providing superior heat transfer. researchgate.net

For photochemical brominations, flow reactors with short path lengths ensure uniform irradiation of the reaction mixture, leading to higher efficiency and productivity compared to large-scale batch processes. rsc.orgrsc.org Studies have demonstrated that photochemical benzylic brominations can be performed in flow with residence times as short as 15 seconds, achieving complete conversion. rsc.orgrsc.org This high throughput is combined with improved mass efficiency, especially when coupled with the in situ generation of bromine, which can be intensified by recycling HBr byproduct. rsc.org The adoption of flow chemistry paradigms represents a significant step towards a more efficient, safer, and scalable synthesis of this compound.

Enantioselective and Diastereoselective Synthesis Strategies

Enantioselective and diastereoselective synthesis strategies are fundamental in modern organic chemistry for the preparation of chiral molecules. These methods aim to produce a single enantiomer or diastereomer of a product, which is crucial in fields such as medicinal chemistry where different stereoisomers can have vastly different biological activities.

However, in the context of this compound, these synthetic strategies are not applicable. The target molecule is achiral as it does not possess a stereocenter and cannot exist as enantiomers or diastereomers. The molecule has a plane of symmetry that bisects the benzene ring and the carboxylate group. Therefore, the synthesis of this compound does not require control over stereochemistry, and established achiral synthesis methods are exclusively employed.

Optimization of Reaction Conditions and Process Scale-Up

The synthesis of this compound is typically achieved through the radical bromination of the benzylic methyl group of a suitable precursor, such as methyl 2,4-dimethylbenzoate. The optimization of reaction conditions is critical to maximize the yield and purity of the desired product while minimizing the formation of byproducts, such as dibrominated species or products of aromatic bromination.

Key parameters that are typically optimized for benzylic bromination reactions include the choice of brominating agent, radical initiator, solvent, reaction temperature, and the use of light. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and selectivity compared to molecular bromine.

Table 1: Key Parameters for Optimization of Benzylic Bromination

| Parameter | Considerations for Optimization | Typical Conditions |

| Brominating Agent | N-Bromosuccinimide (NBS) is preferred for its selectivity and ease of handling. Stoichiometry is crucial; an excess can lead to dibromination. | 1.0 to 1.2 equivalents of NBS |

| Radical Initiator | AIBN (2,2'-Azobisisobutyronitrile) or benzoyl peroxide are common. The choice and amount can affect reaction initiation and rate. | Catalytic amounts (1-5 mol%) |

| Solvent | Non-polar solvents that are inert to radical bromination are favored. Carbon tetrachloride was historically used but is now often replaced with safer alternatives like acetonitrile or chlorobenzene. | Acetonitrile, Chlorobenzene |

| Temperature | The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain reaction. | 80-110 °C |

| Light Source | Photochemical initiation using a UV or visible light lamp can be an alternative to or used in conjunction with thermal initiators to promote radical formation. | UV lamp or high-intensity visible light |

For the process scale-up of the synthesis of this compound, several challenges must be addressed to ensure safety, efficiency, and reproducibility. Direct translation of a laboratory-scale batch process to a large-scale industrial production is often not feasible without significant modifications.

Key considerations for scale-up include:

Heat Transfer: Radical brominations are often exothermic. Efficient heat dissipation is crucial to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Mass Transfer: Efficient mixing is required to maintain a homogeneous reaction mixture, especially if the reagents have limited solubility.

Safety: The handling of large quantities of reactive chemicals like NBS and flammable solvents requires strict safety protocols. The potential for runaway reactions must be carefully assessed.

Process Control: Tight control over reaction parameters such as temperature, reagent addition rate, and mixing speed is essential for consistent product quality.

Continuous flow chemistry is an increasingly adopted strategy for the scale-up of such reactions. acs.orgnih.gov Flow reactors offer superior heat and mass transfer, enhanced safety due to the small reaction volume at any given time, and the potential for higher throughput and automation. acs.orgnih.gov A scalable continuous-flow protocol for benzylic brominations using NBS has been reported, which avoids hazardous solvents like carbon tetrachloride and allows for multigram-scale synthesis by extending the operation time. acs.orgnih.gov

Isolation and Purification Techniques for Research Applications

For research applications, obtaining this compound in high purity is essential for subsequent reactions and for accurate characterization. The isolation and purification strategy will depend on the scale of the reaction and the nature of any impurities.

Following the completion of the reaction, the first step in the work-up is typically the removal of the succinimide byproduct, which is formed from NBS. This is usually achieved by cooling the reaction mixture and removing the precipitated succinimide by filtration. google.com

The crude product is then typically subjected to a series of washing steps in a separatory funnel. These washes can include:

An aqueous solution of a reducing agent, such as sodium bisulfite, to quench any unreacted bromine.

An aqueous base, such as sodium bicarbonate solution, to remove any acidic byproducts.

Brine (saturated sodium chloride solution) to aid in the separation of the organic and aqueous layers.

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

For achieving high purity, one or a combination of the following techniques is commonly employed:

Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A common solvent system for the recrystallization of similar compounds is a mixture of n-heptane and ethyl acetate. google.com

Table 2: General Recrystallization Procedure

| Step | Description |

| 1. Solvent Selection | The crude product is tested with various solvents to find a suitable system where it has high solubility when hot and low solubility when cold. |

| 2. Dissolution | The crude solid is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution. |

| 3. Hot Filtration (optional) | If insoluble impurities are present, the hot solution is filtered to remove them. |

| 4. Crystallization | The hot solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals. |

| 5. Isolation of Crystals | The crystals are collected by vacuum filtration. |

| 6. Washing | The collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor. |

| 7. Drying | The pure crystals are dried under vacuum to remove any residual solvent. |

Silica (B1680970) Gel Chromatography: If recrystallization does not provide the desired purity, or if the impurities have similar solubility profiles to the product, column chromatography is a highly effective alternative. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the silica gel. For compounds of this type, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often used as the eluent. The fractions containing the pure product are collected and the solvent is evaporated.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and sometimes elemental analysis.

Reactivity and Mechanistic Investigations of Methyl 4 Bromomethyl 2 Methylbenzoate

Nucleophilic Substitution Reactions at the Benzylic Bromide

The bromomethyl group attached to the benzene (B151609) ring is a primary benzylic halide. Benzylic halides are notably reactive in nucleophilic substitution reactions because the benzene ring can stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction through resonance. ucalgary.cagla.ac.uk The specific pathway, S(_N)1 or S(_N)2, is influenced by the substrate structure, the nature of the nucleophile, the solvent, and the reaction temperature. quora.com

Elucidation of S(_N)1 and S(_N)2 Reaction Pathways

For Methyl 4-(bromomethyl)-2-methylbenzoate, the benzylic carbon is primary, which generally favors the S(_N)2 pathway due to minimal steric hindrance. ucalgary.ca The S(_N)2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center. The transition state is stabilized by the adjacent aromatic ring, which can delocalize electron density via its π-system, thus increasing the reaction rate compared to a non-benzylic primary alkyl halide. gla.ac.uk

However, the benzylic position also effectively stabilizes a carbocation intermediate, a key feature of the S(_N)1 pathway. brainly.comyoutube.com The S(_N)1 mechanism is a two-step process initiated by the departure of the leaving group to form a planar benzylic carbocation. masterorganicchemistry.com This carbocation is resonance-stabilized, as the positive charge is delocalized across the benzene ring. youtube.com A subsequent, rapid attack by a nucleophile on the carbocation yields the substitution product. brainly.com Because the nucleophile can attack from either face of the planar carbocation, this pathway typically results in a racemic mixture if the carbon center is chiral.

For a primary benzylic halide like this compound, the S(_N)2 mechanism is generally predominant, especially with strong nucleophiles and in polar aprotic solvents. ucalgary.ca However, conditions that favor carbocation formation, such as the use of polar protic solvents or weak nucleophiles, can promote a competing S(_N)1 pathway. quora.comlibretexts.org

| Factor | S(_N)1 Pathway | S(_N)2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Preference | 3° > 2° > 1° (favored by stable carbocations) | Methyl > 1° > 2° (favored by low steric hindrance) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, I⁻, RO⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Influence of Nucleophile Structure and Reaction Environment

The choice of nucleophile and solvent has a profound impact on the outcome of substitution reactions involving this compound.

Nucleophile: Strong, negatively charged nucleophiles, such as cyanide (CN⁻), iodide (I⁻), or alkoxides (RO⁻), significantly favor the bimolecular S(_N)2 mechanism. libretexts.org These nucleophiles have a high propensity to attack the electrophilic benzylic carbon directly. Weaker, neutral nucleophiles like water or alcohols are more characteristic of S(_N)1 reactions, where they attack the carbocation intermediate after it has formed. libretexts.org

Reaction Environment (Solvent): The solvent plays a critical role in stabilizing intermediates and transition states.

Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate and the leaving group anion in S(_N)1 reactions, thereby accelerating this pathway. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but lack acidic protons. They solvate cations well but are less effective at solvating anions. This leaves the anionic nucleophile "bare" and highly reactive, which promotes the S(_N)2 mechanism. youtube.com

Therefore, to maximize the yield of a product via an S(_N)2 pathway using this compound, one would typically employ a strong nucleophile in a polar aprotic solvent. Conversely, an S(_N)1 reaction is more likely to occur with a weak nucleophile in a polar protic solvent.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity: In the case of this compound, nucleophilic substitution is highly regioselective. The reaction occurs exclusively at the benzylic carbon of the bromomethyl group. The alternative site for substitution, the aromatic ring, does not undergo standard S(_N)1 or S(_N)2 reactions. Nucleophilic aromatic substitution (S(_N)Ar) would require strong electron-withdrawing groups ortho or para to the leaving group and is not a competing pathway under these conditions. gla.ac.uk

Stereoselectivity: The benzylic carbon in the parent molecule is achiral (-CH₂Br). However, if a reaction were to introduce a chiral center, the stereochemical outcome would be dictated by the mechanism. An S(_N)2 reaction proceeds with a complete inversion of stereochemistry. An ideal S(_N)1 reaction would lead to complete racemization due to the planar carbocation intermediate. Nickel-catalyzed cross-coupling reactions of benzylic derivatives have been shown to proceed stereospecifically with either net inversion or retention of configuration, depending on the specific catalytic cycle. acs.org

Transformations Involving the Methyl Ester Moiety

The methyl ester group on the aromatic ring is the second site of reactivity. It is generally less reactive than the benzylic bromide and typically undergoes nucleophilic acyl substitution.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is influenced by substituents on the benzene ring; electron-withdrawing groups generally increase the rate by making the carbonyl carbon more electrophilic. chemrxiv.org

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water.

Studies on substituted methyl benzoates show that steric factors, particularly from ortho substituents, can significantly control the rate of hydrolysis. psu.edu For this compound, the ortho-methyl group would be expected to exert some steric hindrance, potentially slowing the rate of hydrolysis compared to its unsubstituted counterpart.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. chemistrysteps.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used as the solvent. libretexts.org Both acid- and base-catalyzed transesterification proceed through a tetrahedral intermediate. masterorganicchemistry.com

| Transformation | Conditions | General Mechanism | Product |

|---|---|---|---|

| Hydrolysis (Basic) | Aqueous NaOH or KOH, Heat | Nucleophilic Acyl Substitution (irreversible) | Carboxylate Salt |

| Hydrolysis (Acidic) | Aqueous H₂SO₄ or HCl, Heat | Nucleophilic Acyl Substitution (reversible) | Carboxylic Acid |

| Transesterification (Basic) | RO⁻Na⁺ in ROH, Heat | Nucleophilic Acyl Substitution (reversible) | New Ester (R-O-C=O) |

| Transesterification (Acidic) | ROH, H⁺ catalyst, Heat | Nucleophilic Acyl Substitution (reversible) | New Ester (R-O-C=O) |

Reduction and Oxidation Strategies for Ester Functionalization

Reduction: The methyl ester group can be reduced to a primary alcohol, (4-(bromomethyl)-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters. brainly.com However, its reactivity can be enhanced by certain additives or by using it in specific solvent systems, such as methanol (B129727), where slow addition can facilitate the reduction of aromatic esters. sciencemadness.org The mechanism of NaBH₄ reduction in methanol is thought to involve the formation of more reactive alkoxyborohydride species in situ. sciencemadness.org

Oxidation: Direct oxidation of the methyl ester functional group itself is not a common transformation under standard laboratory conditions. The primary pathways for oxidation of methyl esters typically involve reactions at the carbon chain or are studied in the context of combustion and autooxidation, leading to products like hydroperoxides. nih.govscience.gov More synthetically useful oxidative processes related to esters often involve the oxidation of alcohols or aldehydes to form esters, rather than the oxidation of the ester moiety itself. organic-chemistry.org

Electrophilic Aromatic Substitution on the Substituted Benzoate (B1203000) Ring

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its three substituents: the methyl group (-CH₃), the methyl ester group (-COOCH₃), and the bromomethyl group (-CH₂Br). The directing influence of these groups determines the position of substitution for an incoming electrophile.

Activating and Directing Effects: Substituents on a benzene ring can be broadly categorized as either activating or deactivating. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgbyjus.com These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity. libretexts.org Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org

Analysis of Substituents:

Methyl Group (-CH₃): The methyl group at position 2 is a weakly activating group. It donates electron density primarily through an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. libretexts.org As an activating group, it directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 6).

Methyl Ester Group (-COOCH₃): The methyl ester group at position 1 is a moderately deactivating group. chegg.com The carbonyl carbon is electron-deficient due to the electronegativity of the two oxygen atoms, and it withdraws electron density from the aromatic ring through a resonance effect. quora.com This deactivation makes the ring less reactive than benzene. libretexts.org Deactivating groups of this type are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves (positions 3 and 5). chegg.com

Bromomethyl Group (-CH₂Br): The bromomethyl group at position 4 exerts a weak deactivating effect due to the electron-withdrawing inductive effect of the bromine atom. However, its directing influence is less pronounced compared to the other two substituents.

The methyl group at C2 directs towards C3 (ortho) and C6 (para).

The ester group at C1 directs towards C3 (meta) and C5 (meta).

Both groups direct towards the C3 position. The C5 position is also a potential site for substitution, being meta to the ester and meta to the methyl group. However, the C3 position benefits from the directing influence of both the activating methyl group and the deactivating ester group. The C6 position, while para to the activating methyl group, is ortho to the deactivating ester group, which is generally disfavored. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions.

For a typical electrophilic substitution reaction like nitration (using HNO₃/H₂SO₄), the major product would be the result of substitution at the C3 or C5 position. ma.eduaiinmr.com The presence of the deactivating ester group means that harsher reaction conditions may be required compared to the nitration of a more activated ring like toluene (B28343). libretexts.orglibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group of this compound is a key functional handle for participating in various metal-catalyzed cross-coupling reactions. This benzylic bromide is susceptible to oxidative addition to low-valent metal catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

While classic Suzuki, Stille, and Kumada couplings typically involve the reaction of an organometallic reagent with an aryl, vinyl, or alkyl halide or triflate, the benzylic bromide of this compound can also serve as the electrophilic partner.

In these reactions, a palladium or nickel catalyst is commonly employed. The general mechanism involves the oxidative addition of the catalyst into the C-Br bond of the bromomethyl group. This is followed by transmetalation with the organometallic reagent (an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a Grignard reagent in Kumada coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst.

Table 1: Potential Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | Methyl 4-(arylmethyl)-2-methylbenzoate |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Methyl 4-(alkyl/arylmethyl)-2-methylbenzoate |

This table represents potential applications as benzylic bromides are known substrates for these reactions, though specific examples for this exact molecule may require further investigation.

Palladium-catalyzed reactions are particularly effective for forming new bonds at the benzylic position of this compound. This substrate can readily undergo substitution reactions with various nucleophiles in the presence of a palladium catalyst.

For instance, in a reaction analogous to the Heck or Suzuki coupling, the compound can be coupled with arylboronic acids or aryl stannanes to achieve arylation at the benzylic carbon. Similarly, alkylation can be achieved using organometallic reagents like organozinc or organoboron compounds. The catalyst, typically a Pd(0) species, facilitates the coupling by forming a palladium-benzyl intermediate, which then reacts with the nucleophile to yield the final product. These reactions are valuable for elaborating the molecular structure, allowing for the introduction of diverse aryl and alkyl groups.

Radical Reactions and Their Synthetic Utility

The carbon-bromine bond in the bromomethyl group is relatively weak and can be cleaved homolytically to form a benzylic radical. This radical is stabilized by resonance with the adjacent aromatic ring, making this compound a suitable precursor for radical-mediated transformations.

One common method to initiate such reactions is through the use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in the presence of heat or UV light. For example, the compound can act as an initiator in atom transfer radical polymerization (ATRP), where the benzylic bromide is reversibly activated and deactivated by a transition metal complex (e.g., a copper-ligand system) to control the polymerization of vinyl monomers.

Another application involves reductive coupling reactions. In the presence of a reducing agent (like a tin hydride or a samarium(II) species), the benzylic radical can be generated and subsequently participate in intermolecular or intramolecular C-C bond-forming reactions. For instance, it could be coupled with an activated alkene in a Giese-type reaction.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a reactive benzylic bromide and a proximate ester group, allows for the possibility of intramolecular reactions, particularly cyclizations. Under basic conditions, the ester group could potentially be saponified to a carboxylate. If a nucleophilic center were present elsewhere in the molecule or introduced via another reaction, the bromomethyl group could act as an electrophile in an intramolecular Sₙ2 reaction to form a new ring.

A more direct pathway could involve the reaction with a strong, non-nucleophilic base to induce an elimination or rearrangement, although this is less common for this specific substitution pattern. A plausible intramolecular reaction would be the formation of a lactone if the methyl ester were first hydrolyzed to the corresponding carboxylic acid. The resulting carboxylate could then displace the bromide to form a six-membered lactone ring, a derivative of isocoumarin.

Table 2: Potential Intramolecular Cyclization

| Reactant | Reagents/Conditions | Intermediate | Product |

|---|

This table outlines a plausible synthetic pathway based on the functional groups present in the molecule.

Applications of Methyl 4 Bromomethyl 2 Methylbenzoate in Complex Chemical Synthesis

Strategic Building Block in Pharmaceutical Chemistry and Drug Discovery

The unique substitution pattern of methyl 4-(bromomethyl)-2-methylbenzoate, with the bromomethyl and methyl groups positioned ortho and para to the ester functionality, respectively, provides a specific steric and electronic profile that is leveraged in the targeted synthesis of pharmacologically active compounds.

While direct synthesis of mainstream anti-HIV agents using this compound is not extensively documented, the core structural motif of a substituted benzoic acid is central to certain classes of HIV protease inhibitors. For instance, the synthesis of Nelfinavir, a potent HIV protease inhibitor, involves the use of 3-hydroxy-2-methylbenzoic acid. This key intermediate contains the 2-methylbenzoyl moiety, highlighting the importance of this substitution pattern in achieving the desired biological activity. The synthesis of Nelfinavir proceeds through the coupling of 3-acetoxy-2-methylbenzoyl chloride with a chiral epoxide-derived intermediate, demonstrating the utility of functionalized methylbenzoic acid derivatives in constructing complex antiviral molecules. nih.gov

| Compound | Application | Key Synthetic Precursor |

| Nelfinavir | Anti-HIV Agent | 3-hydroxy-2-methylbenzoic acid |

Aldose reductase inhibitors are a class of drugs investigated for the management of diabetic complications. The synthesis of novel benzoic acid derivatives containing a benzothiazolyl subunit has been explored for their potential as aldose reductase inhibitors. nih.gov This research underscores the significance of substituted benzoic acid scaffolds in the design of new therapeutic agents for diabetes management. Although a direct synthetic route employing this compound for a marketed aldose reductase inhibitor is not prominent, the development of analogs and new chemical entities often relies on such versatile building blocks to explore the structure-activity relationships of potential drug candidates.

In the field of oncology, particularly in the treatment of hormone-responsive breast cancer, aromatase inhibitors play a pivotal role. The synthesis of Letrozole (B1683767), a non-steroidal aromatase inhibitor, and its analogs often involves precursors with a bromomethyl functionality. For example, the synthesis of various bis- and mono-benzonitrile or phenyl analogues of letrozole utilizes brominated starting materials to introduce the key structural motifs required for aromatase inhibition. nih.gov The reactivity of the bromomethyl group allows for the crucial alkylation step in the construction of the final drug molecule. The development of dual aromatase-sulfatase inhibitors based on the Anastrozole template also employs selective radical bromination to furnish key intermediates. rsc.org

| Drug Class | Example Drug | Relevance of Bromomethyl Precursors |

| Aromatase Inhibitors | Letrozole | Synthesis of analogs involves brominated precursors for key alkylation steps. nih.gov |

| Dual Aromatase-Sulfatase Inhibitors | Anastrozole-based | Synthesis utilizes selective radical bromination to create key intermediates. rsc.org |

Benzohydroxamic acids are a key feature of many histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. The synthesis of phenothiazine-based benzhydroxamic acids as selective HDAC6 inhibitors utilizes methyl 4-(bromomethyl)benzoate (B8499459) as a key reagent. nih.gov In this synthetic route, the N-alkylation of phenothiazine (B1677639) derivatives with methyl 4-(bromomethyl)benzoate yields intermediate esters. These esters are then hydrolyzed to the corresponding carboxylic acids, which are subsequently converted to the desired hydroxamic acids. This highlights the role of methyl 4-(bromomethyl)benzoate in introducing the benzoyl moiety that ultimately becomes the zinc-binding group of the HDAC inhibitor.

Peptidoleukotriene antagonists are used in the treatment of asthma and other inflammatory conditions. The synthesis of Zafirlukast, a potent and selective peptidoleukotriene antagonist, involves the use of a closely related structural analog, methyl 4-bromomethyl-3-methoxybenzoate. google.com This intermediate is crucial for the alkylation of an indole (B1671886) derivative, forming a key carbon-carbon bond in the Zafirlukast molecule. The development of new analogs of Zafirlukast often involves modifications to this part of the molecule, underscoring the importance of bromomethylated benzoic acid esters in this therapeutic area. acgpubs.org

| Drug | Therapeutic Class | Key Building Block (Analog) |

| Zafirlukast | Peptidoleukotriene Antagonist | Methyl 4-bromomethyl-3-methoxybenzoate |

Telmisartan is an angiotensin II receptor antagonist used to treat hypertension. A key step in the synthesis of Telmisartan is the alkylation of a benzimidazole (B57391) intermediate with an activated biphenyl (B1667301) derivative. rjpbcs.comnih.gov Specifically, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester is a commonly used reagent for this purpose. rjpbcs.comnih.govscholarsresearchlibrary.comarkat-usa.orgbeilstein-journals.org This highlights the strategic importance of the bromomethylphenyl moiety in constructing the final Telmisartan scaffold. While not the exact compound of focus, the synthesis of Telmisartan analogues could readily employ this compound to introduce variations in the biphenyl part of the molecule, allowing for the exploration of structure-activity relationships and the development of new angiotensin II receptor antagonists. rjpbcs.com

| Drug | Therapeutic Class | Key Building Block (Analog) |

| Telmisartan | Angiotensin II Receptor Antagonist | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester |

Role in Agrochemical and Material Science Innovation

As a functionalized aromatic compound, this compound possesses reactive sites—the bromomethyl group and the methyl ester—that are valuable in the synthesis of more complex molecules. The presence of the methyl group on the benzene (B151609) ring at the ortho position to the ester can influence the compound's reactivity and the properties of its derivatives.

Intermediate for Pesticide and Herbicide Synthesis

While direct synthesis of commercial pesticides or herbicides using this compound is not extensively documented, compounds with similar structures are known to be valuable intermediates in the agrochemical industry. The bromomethyl group is a key functional handle, allowing for the introduction of the methyl benzoate (B1203000) moiety onto larger, biologically active scaffolds. This process, known as alkylation, is fundamental in building the carbon skeletons of many active ingredients in pesticides and herbicides. The specific substitution pattern of this compound could be explored to create novel agrochemicals with potentially unique modes of action or improved efficacy.

Applications in Polymer Chemistry and Dendritic Macromolecule Construction

Benzylic bromides are important initiators and building blocks in various polymerization techniques. Although specific studies on this compound in this context are scarce, its structure is suitable for such applications. It could potentially be used as an initiator in controlled radical polymerization methods or as a monomer in condensation polymerization.

In the construction of dendritic macromolecules, or dendrimers, molecules with a reactive site and multiple functional groups are essential. This compound could serve as a core molecule or a branching unit after modification. For instance, the bromomethyl group can react to form the initial branches of a dendrimer, while the ester group could be hydrolyzed to a carboxylic acid and further functionalized to build subsequent generations. The steric hindrance from the 2-methyl group might influence the shape and density of the resulting dendritic polymer.

Table 1: Potential Roles in Polymer and Dendrimer Synthesis

| Feature | Potential Application | Rationale |

|---|---|---|

| Bromomethyl Group | Initiator for Polymerization | Can initiate polymerization reactions like ATRP. |

| Linker for Dendrimer Core | Allows attachment of initial dendritic branches. | |

| Ester Functional Group | Monomer Component | Can participate in condensation polymerizations. |

Utility in Supramolecular Chemistry and Metallogel Formation

The field of supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The aromatic ring of this compound can participate in π-π stacking interactions, a key driving force in the formation of supramolecular structures.

Metallogels are a class of materials where metal ions link organic ligand molecules to form a three-dimensional network that entraps solvent. To be used in metallogel formation, this compound would first need to be converted into a ligand capable of coordinating with metal ions. This could be achieved by reacting the bromomethyl group with a molecule containing a suitable coordinating group, such as a pyridine (B92270) or an imidazole. The resulting ligand could then be cross-linked by metal ions to form a gel. The specific structure of the ligand derived from this compound would influence the properties of the resulting metallogel.

Derivatization Strategies for Novel Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science. This compound is a versatile starting material for generating a diverse range of new molecules due to its distinct reactive sites.

The highly reactive bromomethyl group is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles. For example, reaction with amines would yield benzylamines, with thiols would produce thioethers, and with carboxylates would form esters.

Simultaneously or sequentially, the methyl ester group can be modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. This dual reactivity allows for the systematic and combinatorial synthesis of a large number of distinct compounds from a single, readily accessible starting material.

Table 2: Example Derivatization Reactions

| Reagent/Condition | Functional Group Targeted | Product Class |

|---|---|---|

| Primary/Secondary Amine | Bromomethyl | Substituted Benzylamines |

| Thiol | Bromomethyl | Thioethers |

| Sodium Azide | Bromomethyl | Benzyl (B1604629) Azides |

| Aqueous Base (e.g., NaOH) | Methyl Ester | Carboxylic Acid |

These derivatization strategies enable the rapid assembly of a library of related compounds, which can then be screened for desired biological activities or material properties.

Advanced Analytical and Computational Investigations of Methyl 4 Bromomethyl 2 Methylbenzoate

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to elucidating the molecular structure and electronic properties of Methyl 4-(bromomethyl)-2-methylbenzoate. Each method provides unique insights into the compound's atomic arrangement, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. ¹H NMR would identify the distinct chemical environments of the hydrogen atoms, while ¹³C NMR would map the carbon skeleton.

For this compound, specific signals would be expected for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the two distinct methyl groups (the ester methyl and the ring-attached methyl). However, detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for this specific compound, are not extensively reported in publicly available scientific literature.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | Data not available | Data not available | 3H |

| Bromomethyl (-CH₂Br) | Data not available | Data not available | 2H |

| Ester Methyl (-OCH₃) | Data not available | Data not available | 3H |

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | Data not available |

| Aromatic (Ar-C) | Data not available |

| Bromomethyl (-CH₂Br) | Data not available |

| Ester Methyl (-OCH₃) | Data not available |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the IR spectrum of this compound, key absorption bands would confirm the presence of the ester group and the aromatic ring. Specific vibrational frequencies are characteristic of C=O stretching in the ester, C-O stretching, C-H stretching and bending in the aromatic and aliphatic portions, and C-Br stretching.

Table 3: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | Data not available |

| Aromatic C=C | Stretch | Data not available |

| Ester (C-O) | Stretch | Data not available |

| Aliphatic C-H | Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene (B151609) ring. The spectrum would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic system. The substitution pattern on the benzene ring influences the exact position and intensity of these absorptions. Detailed experimental UV-Vis spectral data for this compound are not widely documented.

Table 4: Expected UV-Vis Absorption Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

|---|

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be observed for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the -OCH₃ group and the loss of the -COOCH₃ group. However, specific experimental mass spectral data detailing the relative abundances of key fragments for this compound are not available in the literature.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Identity |

|---|---|

| ~242/244 | [M]⁺ (Molecular Ion) |

| Data not available | [M - OCH₃]⁺ |

| Data not available | [M - COOCH₃]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SC-XRD analysis of this compound would provide accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its packing in the crystal lattice. To date, a published crystal structure for this compound (CAS 74733-28-1) has not been found in crystallographic databases.

Table 6: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating molecular properties that may be difficult to measure experimentally. These studies can be used to predict geometries, spectroscopic properties (NMR, IR), and electronic characteristics (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential maps).

Such computational investigations would complement experimental data by providing a deeper understanding of the molecule's reactivity and electronic structure. However, specific theoretical and computational studies focusing on this compound are not present in the current body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By solving the Schrödinger equation in an approximate manner, DFT can determine the ground-state electronic structure, optimized molecular geometry, and various other properties. ekb.eg For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. researchgate.net

The theoretical calculations are performed on an isolated molecule in the gaseous phase, which may lead to slight variations from experimental values obtained in the solid state. ekb.eg DFT analysis confirms the influence of substituents, such as the bromomethyl and methyl groups on the benzoate ring, in altering the electronic distribution and reactivity of the molecule. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Furthermore, DFT is employed to calculate electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Such computational studies on related aromatic compounds have demonstrated a strong correlation between theoretical predictions and experimental observations. ekb.egresearchgate.net

Table 1: Representative Geometric Parameters Calculated by DFT

This table illustrates the type of data obtained from DFT calculations for a molecule like this compound. The values are representative and not specific experimental results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-Br | ~1.95 Å |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| Aromatic C-C | ~1.39 Å | |

| Bond Angles | O=C-O | ~125° |

| C-C-Br | ~112° |

| Dihedral Angle | Benzene Ring - Ester Group | ~10° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comresearchgate.netnih.gov This analysis helps predict how this compound will behave in chemical reactions. For instance, a lower ionization potential and chemical hardness suggest higher reactivity. mdpi.com

Table 2: Representative Reactivity Descriptors from FMO Analysis

This table shows typical reactivity descriptors derived from HOMO and LUMO energies. The values are illustrative for a substituted benzoate and not specific experimental data for the title compound.

| Descriptor | Formula | Representative Value |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 eV |

| Electrophilicity Index (ω) | μ² / 2η | 3.2 eV |

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of a molecule like this compound. nih.gov

An MD simulation begins with an initial structure, often optimized by DFT, which is then placed in a simulated environment, such as a solvent box (e.g., water). The system is then allowed to evolve over a period, typically nanoseconds to microseconds. nih.gov These simulations can reveal the flexibility of different parts of the molecule, such as the rotation of the bromomethyl and ester groups.

MD is particularly useful for understanding how the molecule interacts with its environment, including solvent molecules or other solutes. mdpi.com Analysis of the simulation trajectory can identify stable conformations, quantify hydrogen bonding, and characterize hydrophobic interactions. For example, simulations could model the interaction of this compound with biological macromolecules, providing insights into potential binding modes and affinities. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.net For this compound, theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov While calculated frequencies often have systematic errors due to the harmonic approximation, they can be corrected using scaling factors to achieve good agreement with experimental spectra. nih.gov

In addition to vibrational spectra, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where assignments may be ambiguous.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). ekb.eg This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. This information is crucial for understanding the electronic structure and photophysical properties of the molecule.

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. jhuapl.edunih.gov Organic molecules with donor-π-acceptor motifs often exhibit significant NLO responses. mdpi.com The NLO properties of a molecule like this compound can be investigated computationally using DFT.

The key parameter characterizing the molecular NLO response is the first hyperpolarizability (β₀). mdpi.com DFT calculations can reliably predict this value. A large β₀ value suggests that the material may have a strong second-harmonic generation (SHG) response. researchgate.net The calculation involves determining the molecule's response to an external electric field. Analysis of the molecular orbitals can reveal the charge transfer characteristics that give rise to the NLO properties. mdpi.comresearchgate.net While the title compound may not be a classic NLO chromophore, computational screening can effectively evaluate its potential and guide the design of new materials with enhanced NLO activity. nih.gov

Comparative Analysis and Structure Reactivity Relationships

Positional Isomers and Analogues of Methyl 4-(bromomethyl)-2-methylbenzoate

The chemical behavior of this compound is best understood through a comparative lens, examining its isomers and analogues. Key compounds for this comparison include its positional isomers, such as methyl 2-(bromomethyl)-4-methylbenzoate, and related analogues like methyl 4-(bromomethyl)benzoate (B8499459), which lacks the 2-methyl group.

Comparative Synthesis and Yield Profiles

The primary synthetic route to these compounds is the radical bromination of the corresponding methyl-substituted benzoate (B1203000) precursors. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) guidechem.comchemicalbook.com. The efficiency and yield of this benzylic bromination are sensitive to the substitution pattern on the aromatic ring.

For instance, the synthesis of methyl 4-(bromomethyl)benzoate from methyl 4-methylbenzoate proceeds with well-documented protocols guidechem.com. Similarly, the target compound, this compound, would be synthesized from methyl 2,4-dimethylbenzoate. The presence of two activating methyl groups on the precursor for the target compound can influence the reaction, potentially affecting selectivity if reaction conditions are not carefully controlled. The synthesis of an ortho-isomer, methyl 2-(bromomethyl)benzoate, is achieved by the bromination of methyl 2-methylbenzoate, with reported yields around 61% using bromine and light irradiation prepchem.com.

The yields for these reactions can vary based on the specific precursor and reaction conditions, as summarized in the table below.

< Rux-Table-Generator theme="light" :data-items="[ {'Compound': 'Methyl 4-(bromomethyl)benzoate', 'Precursor': 'Methyl 4-methylbenzoate', 'Typical Reagents': 'NBS, AIBN/BPO', 'Reported Yield': 'High'}, {'Compound': 'this compound', 'Precursor': 'Methyl 2,4-dimethylbenzoate', 'Typical Reagents': 'NBS, AIBN/BPO', 'Reported Yield': 'High (expected)'}, {'Compound': 'Methyl 2-(bromomethyl)benzoate', 'Precursor': 'Methyl 2-methylbenzoate', 'Typical Reagents': 'Br2, light', 'Reported Yield': '61% prepchem.com'}, {'Compound': 'Methyl 4-bromomethyl-3-methoxybenzoate', 'Precursor': 'Methyl 3-methoxy-4-methylbenzoate', 'Typical Reagents': 'NBS, UV light', 'Reported Yield': '90-95% google.com'} ]" :column-definitions="[ {'id': 'Compound', 'header': 'Compound'}, {'id': 'Precursor', 'header': 'Precursor'}, {'id': 'Typical Reagents', 'header': 'Typical Reagents'}, {'id': 'Reported Yield', 'header': 'Reported Yield'} ]" caption="Table 1. Comparative Synthesis of this compound and Related Compounds." >

Differential Reactivity in Nucleophilic Substitution

Benzylic bromides are highly reactive towards nucleophiles and can proceed via either S(_N)1 or S(_N)2 mechanisms ucalgary.ca. The preferred pathway is dictated by the electronic and steric environment around the benzylic carbon.

S(_N)1 Reactivity : This pathway involves the formation of a resonance-stabilized benzylic carbocation quora.compearson.com. The stability of this intermediate is enhanced by electron-donating groups (EDGs) on the ring. In this compound, the 2-methyl group is an EDG, which helps stabilize the positive charge. Its effect would be less pronounced than a methyl group at the para position relative to the benzylic carbon. The methyl ester group (-COOCH(_3)) is an electron-withdrawing group (EWG), which destabilizes the carbocation and slows the S(_N)1 reaction rate.

S(_N)2 Reactivity : This mechanism involves a backside attack by the nucleophile. The reaction rate is highly sensitive to steric hindrance youtube.com. For an isomer like methyl 2-(bromomethyl)-4-methylbenzoate, the ortho-ester group creates significant steric bulk near the reaction center, impeding nucleophilic attack and drastically reducing the S(_N)2 reaction rate. In the target compound, this compound, the substituents are further from the benzylic carbon, presenting less steric hindrance compared to its 2-(bromomethyl) isomer.

Comparing the isomers, this compound is expected to be more reactive in S(_N)1 reactions than methyl 4-(bromomethyl)benzoate due to the additional electron-donating methyl group. Conversely, methyl 2-(bromomethyl)-4-methylbenzoate would be significantly less reactive in S(_N)2 reactions due to steric hindrance from the ortho-ester group.

Influence on Biological Activity and Target Selectivity

The precise arrangement of functional groups is critical for a molecule's interaction with biological targets. While direct comparative studies on the biological activity of these specific isomers are not extensively documented, the principles of medicinal chemistry underscore the importance of positional isomerism in determining efficacy and selectivity nih.gov.

Analogues of these compounds are known intermediates in the synthesis of various therapeutic agents nbinno.com. For example, related structures are used to create molecules that target specific enzymes or receptors. The shape, size, and electronic distribution of the molecule, all of which are altered by changing substituent positions, dictate the binding affinity to a target's active site.

A change from a 4-(bromomethyl) to a 2-(bromomethyl) configuration, for instance, would fundamentally alter the molecule's geometry, affecting how it fits into a binding pocket. The 2-methyl group in the target compound adds steric bulk and modifies the electronic properties, which can be crucial for achieving selectivity for a specific biological target over closely related ones acs.org. The structure-activity relationship (SAR) is highly dependent on such subtle structural modifications nih.gov.

Substituent Effects on Chemical Behavior (e.g., Halogenation, Methoxy (B1213986) Groups)

The chemical behavior of benzylic bromides is finely tuned by the electronic and steric nature of other substituents on the aromatic ring.

Electronic and Steric Impacts on Reaction Pathways

Substituents influence reaction pathways by altering the electron density of the ring and the stability of reaction intermediates or transition states.

Electronic Effects :

Halogens : A halogen atom directly on the ring, such as in methyl 4-bromo-2-methylbenzoate, acts as an electron-withdrawing group via induction, which would destabilize a benzylic carbocation.

Methoxy Groups : A methoxy group (-OCH(_3)) is a strong electron-donating group through resonance. When placed para to the benzylic position, it can significantly stabilize a carbocation, strongly promoting an S(_N)1 pathway youtube.com. An ortho or meta methoxy group would have a less pronounced effect.

Methyl Groups : An alkyl group like methyl is weakly electron-donating through induction and hyperconjugation, stabilizing carbocation intermediates and the transition states leading to them youtube.com.

Steric Impacts :

The size of substituents, particularly at the ortho position relative to the reacting benzylic carbon, can sterically hinder the transition state of an S(_N)2 reaction, slowing it down or preventing it entirely researchgate.netnih.gov. This effect is a primary determinant of the S(_N)1 versus S(_N)2 pathway for substituted benzylic halides.

Modulation of Alkylating Agent Characteristics

As alkylating agents, substituted benzyl (B1604629) bromides transfer a benzyl group to a nucleophile. The substituents on the ring modulate the reactivity and selectivity of this process.

By adding electron-donating groups, the benzylic bromide becomes a more potent S(_N)1 alkylating agent. The increased stability of the carbocation intermediate lowers the activation energy for its formation, accelerating the rate of alkylation for nucleophiles under conditions that favor S(_N)1 (e.g., polar protic solvents) youtube.com.

Conversely, attaching strong electron-withdrawing groups (like a nitro group) would disfavor the S(_N)1 pathway. This can make the S(_N)2 pathway more competitive, particularly with strong, unhindered nucleophiles. Such a compound would be a more selective alkylating agent, reacting preferentially with a narrower range of strong nucleophiles youtube.com. Therefore, the choice of substituents allows for the fine-tuning of the benzylic bromide's alkylating strength and its mechanistic preference, which is a key strategy in multi-step organic synthesis researchgate.net.

Comparative Analysis of Diverse Brominated Aromatic Esters

The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic and steric environment of the aromatic ring. To contextualize its chemical behavior, a comparative analysis with other classes of brominated aromatic esters is essential. This comparison illuminates the nuanced structure-reactivity relationships that govern their utility in organic synthesis. Key classes for comparison include biphenyl (B1667301) systems, which feature extended aromatic architectures, and phenacyl esters, which possess a distinct α-keto-bromide functionality. These comparisons highlight how changes in the molecular framework distal or proximal to the reactive C-Br bond can profoundly alter reaction pathways and rates.

Biphenyl Systems and Extended Aromatic Architectures

In moving from a single benzene (B151609) ring, as in this compound, to biphenyl systems or other extended aromatic architectures, the delocalization of π-electrons over a larger framework becomes a dominant factor influencing reactivity. These extended systems can better stabilize the carbocation intermediate formed during SN1-type reactions, which are common for benzylic halides. stackexchange.comquora.com The phenyl group in a 4-(bromomethyl)biphenyl derivative, for instance, can exert a significant electronic influence on the benzylic carbon.

Conversely, for SN2 reactions, the steric hindrance introduced by the additional phenyl group can play a more significant role. The bulky nature of the biphenyl moiety may impede the backside attack of a nucleophile, potentially slowing the reaction rate compared to the less hindered this compound. The ultimate reactivity is a delicate balance between these electronic stabilization and steric hindrance effects.

Table 1: Comparative Reactivity Factors in Benzylic vs. Biphenyl Systems

| Feature | This compound | Bromomethylated Biphenyl Esters | Primary Influence on Reactivity |

|---|---|---|---|

| Aromatic System | Single benzene ring | Two phenyl rings (biphenyl) | Extended π-conjugation |

| Electronic Effect | Moderate stabilization of benzylic carbocation | Enhanced stabilization of benzylic carbocation | Increased SN1 reaction rates |

| Steric Hindrance | Moderate | Potentially higher | Decreased SN2 reaction rates |

| Controlling Factor | Balance of inductive and resonance effects of substituents (-CH₃, -COOCH₃) | Balance of extended conjugation and increased steric bulk | Reaction conditions (favoring SN1 vs. SN2) |

Phenacyl Esters and Their Distinct Reactivity

Phenacyl esters, such as phenacyl bromide, represent a different class of brominated aromatic compounds where the bromine atom is attached to a carbon adjacent to a carbonyl group (an α-haloketone). This structural feature drastically alters its reactivity profile compared to the benzylic bromide of this compound. researchgate.net

The primary difference lies in the powerful electron-withdrawing nature of the adjacent carbonyl group. This has several consequences:

Enhanced SN2 Reactivity: The carbonyl group strongly polarizes the C-Br bond, making the α-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster SN2 reaction rates compared to benzylic bromides.

Diminished SN1 Reactivity: The same electron-withdrawing carbonyl group destabilizes the formation of an adjacent carbocation, making an SN1 pathway highly unfavorable.

Alternative Reaction Pathways: The presence of α-protons, which are acidified by the adjacent carbonyl group, can lead to enolate formation under basic conditions, opening up alternative reaction pathways that are not available to this compound.

Research has shown that substituents on the aromatic ring of phenacyl bromides have a pronounced effect on their substitution rates. Electron-withdrawing groups in the meta or para positions tend to increase the rate of nucleophilic substitution, whereas ortho-substituents often decrease reactivity due to steric hindrance and other electronic effects. nih.gov

Table 2: Structure-Reactivity Comparison of Benzylic Bromide vs. Phenacyl Bromide

| Feature | This compound (Benzylic Bromide) | Phenacyl Bromide (α-Keto Bromide) | Key Differentiator |

|---|---|---|---|

| Position of Bromine | On a benzylic carbon (sp³ C next to ring) | On an α-carbon (sp³ C next to C=O) | Proximity to carbonyl group |

| Dominant Mechanism | SN1 or SN2, depending on conditions | Primarily SN2 | Stability of reaction intermediate |

| Electrophilicity of Carbon | Moderately electrophilic | Highly electrophilic | Inductive effect of C=O |

| Carbocation Stability | Stabilized by benzene ring | Destabilized by adjacent C=O | Influence of adjacent functional group |

| Reactivity Trend | Generally less reactive in SN2 than phenacyl bromides | Generally more reactive in SN2 | Polarization of C-Br bond |

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of benzylic bromides like Methyl 4-(bromomethyl)-2-methylbenzoate traditionally relies on radical initiators. However, future research is focused on developing more efficient, selective, and milder catalytic systems.